3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide
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Overview
Description
Preparation Methods
The synthesis of 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide typically involves the reaction of 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde with hydrazine hydrate . The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield the desired benzohydrazide derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting key enzymes involved in disease processes .
Comparison with Similar Compounds
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide can be compared with other similar compounds, such as:
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde: This compound is a precursor in the synthesis of the benzohydrazide derivative.
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzohydrazide: A similar compound with a different substitution pattern on the phenoxy group.
3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzohydrazide: Another related compound with a methyl group on the phenoxy ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and research findings relevant to its therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C16H16ClN3O3. It features a hydrazide functional group, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. In studies evaluating the efficacy against various bacterial strains, the compound showed promising results:
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 25 |
Escherichia coli | 12 | 50 |
Pseudomonas aeruginosa | 10 | 75 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
The anticancer potential of hydrazide derivatives has been widely studied. Specifically, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells. For instance, a study reported that related hydrazones exhibited cytotoxic effects on human colon cancer cells, with IC50 values indicating significant potency:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | SW480 | 6.5 |
Compound B | HCT116 | 19.0 |
Compound C | SW620 | 38.4 |
These results highlight the potential of this compound as a candidate for further development in cancer therapy .
The proposed mechanisms by which this compound exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : The compound may trigger programmed cell death through pathways involving caspase activation and cell cycle arrest.
- Antioxidant Activity : Some studies suggest that hydrazones can scavenge free radicals, contributing to their protective effects against oxidative stress in cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of hydrazones and related compounds:
- A study published in the International Journal of Biological Macromolecules indicated that derivatives with hydrazone linkages displayed significant anti-inflammatory and anticancer properties, supporting their use in therapeutic applications .
- Another research paper highlighted the synthesis of various hydrazone derivatives, noting their varying degrees of activity against cancer cell lines, with some exhibiting enhanced selectivity towards malignant cells compared to nonmalignant counterparts .
Properties
IUPAC Name |
3-[(2-chlorophenoxy)methyl]-4-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-13-7-6-10(15(19)18-17)8-11(13)9-21-14-5-3-2-4-12(14)16/h2-8H,9,17H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOQECAUVWEDQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NN)COC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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